Potency Against Multidrug-Resistant P. falciparum: GNF179 vs. KAF156 and Standard Antimalarials
GNF179 demonstrates potent, single-digit nanomolar activity against the multidrug-resistant Plasmodium falciparum W2 strain, with a reported IC50 of 4.8 nM [1]. This level of potency is comparable to or slightly more potent than the clinical-stage IZP KAF156, which exhibits an IC50 range of 6-17.4 nM against drug-resistant strains . Both compounds are significantly more potent than many standard-of-care antimalarials like chloroquine against resistant strains. Notably, GNF179 consistently inhibited all tested P. falciparum field isolates from Mali with an IC50 < 10 nM, outperforming the next-generation compound KDU691 which showed only moderate activity (median IC50 18-22 nM) in the same study [2].
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 4.8 nM against P. falciparum W2 strain [1]; <10 nM against field isolates [2] |
| Comparator Or Baseline | KAF156: 6-17.4 nM against drug-resistant strains ; KDU691: median IC50 18-22 nM [2] |
| Quantified Difference | GNF179 is approximately 1.2-3.6x more potent than KAF156 in vitro and >2x more potent than KDU691 against field isolates. |
| Conditions | 72-hour SYBR Green I or [3H]-hypoxanthine incorporation assays |
Why This Matters
Superior in vitro potency against resistant strains and field isolates provides a robust starting point for target validation studies and ensures activity in diverse genetic backgrounds.
- [1] MedChemExpress. GNF179 Product Datasheet. Accessed 2026. View Source
- [2] Coulibaly D, et al. Plasmodium malariae and Plasmodium falciparum comparative susceptibility to antimalarial drugs in Mali. J Antimicrob Chemother. 2021;76(8):2079-2087. View Source
